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Compound of Interest

Compound Name: Reutericyclin

Cat. No.: B1139114 Get Quote

Introduction

Reutericyclin is a novel tetramic acid derivative produced by certain strains of

Limosilactobacillus reuteri (formerly Lactobacillus reuteri), notably those isolated from

sourdough environments.[1][2] It is a hydrophobic, negatively charged molecule with a

molecular mass of 349 Da.[2][3] As a natural antimicrobial compound, reutericyclin presents

significant potential for application in the food industry as a biopreservative to enhance safety

and extend the shelf-life of various food products.

Mechanism of Action

Reutericyclin exhibits a bactericidal or bacteriostatic effect primarily against Gram-positive

bacteria.[1] Its mode of action is attributed to its function as a proton-ionophore.[1]

Reutericyclin disrupts the transmembrane proton motive force by dissipating the pH gradient

across the cytoplasmic membrane of susceptible bacteria, which ultimately leads to cell death.

This targeted action on the cell membrane makes it an effective antimicrobial agent.[1]

Antimicrobial Spectrum and Efficacy

Reutericyclin has demonstrated a broad spectrum of activity against numerous Gram-positive

foodborne pathogens and spoilage organisms.[2][3] Notably, it is effective against species of

Lactobacillus, Bacillus, Enterococcus, Staphylococcus, and Listeria.[2][3] However, Gram-

negative bacteria, yeasts, and fungi are generally resistant to reutericyclin due to the

protective barrier of the outer membrane in Gram-negative bacteria, which prevents the
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hydrophobic molecule from reaching its target.[1] The inhibitory activity of reutericyclin is

influenced by environmental factors such as pH and salt concentration, with increased efficacy

observed at lower pH and higher salt concentrations.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Reutericyclin against various

Microorganisms

Microorganism Strain MIC (mg/L) Reference

Lactobacillus

sanfranciscensis
ATCC 27651 0.1 ± 0.02 [3]

Bacillus subtilis FAD 109 0.14 - 0.3 [2]

Bacillus cereus DSM 31 ~0.5 [2]

Enterococcus faecalis DSM 20478 ~1.0 [2]

Staphylococcus

aureus
LTH 1493 ~0.25 [2]

Listeria innocua LTH 1779 ~0.5 [2]

Applications in Food Preservation

The primary documented application of reutericyclin is in the prevention of "ropy" spoilage in

bread, a condition caused by Bacillus species. The use of reutericyclin-producing L. reuteri in

sourdough has been shown to effectively inhibit the growth of these spoilage bacteria.[2]

Studies have demonstrated that reutericyclin can be produced in situ in sourdough at

concentrations of approximately 5 mg/kg, which is sufficient to exert its antimicrobial effect.

While direct applications of purified reutericyclin in other food matrices such as dairy and meat

products are not yet extensively documented in scientific literature, its known efficacy against

common spoilage and pathogenic bacteria like Listeria monocytogenes and Staphylococcus

aureus suggests a strong potential for use in a wider range of food products.[2][4]

Toxicology and Regulatory Status
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Currently, there is limited publicly available information specifically addressing the toxicology of

purified reutericyclin for use as a food additive. Consequently, reutericyclin does not have a

formal Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug

Administration (FDA). However, the producing organism, Limosilactobacillus reuteri, has a long

history of safe use in probiotic supplements and fermented foods. Further toxicological studies

are required to establish a comprehensive safety profile for purified reutericyclin and to

pursue regulatory approval for its direct addition to food products.

Experimental Protocols
1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) of Reutericyclin

This protocol is adapted from standard broth microdilution methods.

a. Materials

Purified reutericyclin

Target Gram-positive bacterial strain (e.g., Listeria monocytogenes ATCC 19115)

Appropriate broth medium (e.g., Brain Heart Infusion (BHI) broth)

Sterile 96-well microtiter plates

Spectrophotometer (for measuring optical density at 600 nm)

Incubator

b. Procedure

Preparation of Reutericyclin Stock Solution: Prepare a stock solution of reutericyclin in a

suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mg/mL.

Preparation of Bacterial Inoculum: Culture the target bacterium in BHI broth overnight at

37°C. Dilute the overnight culture in fresh BHI broth to achieve a starting optical density

(OD₆₀₀) of 0.05, which corresponds to approximately 10⁸ CFU/mL. Further dilute this

suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
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Serial Dilution in Microtiter Plate:

Add 100 µL of sterile BHI broth to wells 2 through 12 of a 96-well plate.

Add 200 µL of the reutericyclin stock solution to well 1.

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and

then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from

well 11. Well 12 will serve as a growth control (no reutericyclin).

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (wells 1-12).

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of reutericyclin that completely

inhibits visible growth of the bacterium. This can be assessed visually or by measuring the

OD₆₀₀ of each well.

2. Protocol for Challenge Study of Reutericyclin in a Food Matrix (e.g., Soft Cheese)

This protocol outlines a challenge study to evaluate the efficacy of reutericyclin in controlling

the growth of a target pathogen in a food product.

a. Materials

Soft cheese samples

Purified reutericyclin

Target pathogen (e.g., Listeria monocytogenes)

Sterile stomacher bags

Stomacher

Appropriate selective agar plates (e.g., PALCAM agar for L. monocytogenes)

Incubator
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b. Procedure

Preparation of Inoculum: Prepare a culture of L. monocytogenes as described in the MIC

protocol, and adjust the concentration to approximately 10⁴ CFU/mL in sterile saline.

Sample Preparation and Inoculation:

Divide the soft cheese samples into two groups: control and reutericyclin-treated.

For the treated group, incorporate reutericyclin into the cheese at a predetermined

concentration (e.g., 10 mg/kg).

Inoculate both control and treated cheese samples with the L. monocytogenes suspension

to achieve a final concentration of approximately 100 CFU/g.

Storage: Package the cheese samples and store them under refrigeration (4°C) for a

specified period (e.g., 21 days).

Microbiological Analysis:

At regular intervals (e.g., day 0, 3, 7, 14, and 21), take a 10 g sample from each group.

Homogenize the sample in 90 mL of sterile peptone water using a stomacher.

Perform serial dilutions and plate onto PALCAM agar.

Incubate the plates at 37°C for 24-48 hours.

Count the colonies to determine the concentration of L. monocytogenes in CFU/g.

Data Analysis: Compare the growth of L. monocytogenes in the reutericyclin-treated

samples to the control samples over the storage period to determine the inhibitory effect of

reutericyclin.

3. Protocol for Quantification of Reutericyclin in a Food Matrix

This protocol describes a method for extracting and quantifying reutericyclin from a food

matrix using High-Performance Liquid Chromatography (HPLC).
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a. Materials

Food sample containing reutericyclin

Reutericyclin standard

Acetonitrile

Methanol

Formic acid

Solid-phase extraction (SPE) cartridges (e.g., C18)

HPLC system with a C18 column and a UV detector

b. Procedure

Extraction:

Homogenize 10 g of the food sample with 20 mL of acetonitrile/water (80:20, v/v).

Centrifuge the mixture and collect the supernatant.

Repeat the extraction process on the pellet.

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

Solid-Phase Extraction (SPE) Cleanup:

Reconstitute the dried extract in 5 mL of methanol/water (10:90, v/v).

Condition a C18 SPE cartridge with methanol followed by water.

Load the reconstituted extract onto the cartridge.

Wash the cartridge with water to remove polar impurities.

Elute the reutericyclin with methanol.
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Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase

for HPLC analysis.

HPLC Analysis:

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Column: C18 reverse-phase column.

Detection: UV detector at a wavelength of 280 nm.

Quantification: Create a standard curve using known concentrations of the reutericyclin
standard. Compare the peak area of the sample to the standard curve to determine the

concentration of reutericyclin in the food matrix.
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Caption: Workflow for MIC Determination of Reutericyclin.
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Caption: Workflow for Food Challenge Study.
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Caption: Mechanism of Action of Reutericyclin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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